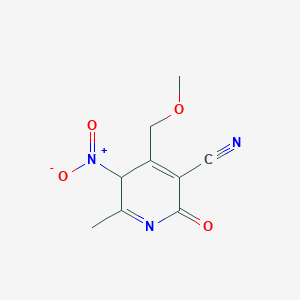
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile is a complex organic compound with a unique structure that includes a nitro group, a methoxymethyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes . The methoxymethyl and nitrile groups contribute to its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical applications.
Quinazolinone analogues: These compounds have similar biological activities and are studied for their potential therapeutic uses.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various medicinal applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9N3O4 |
|---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-methyl-3-nitro-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h8H,4H2,1-2H3 |
InChI-Schlüssel |
QNWHSBVYZBLLSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(=C(C1[N+](=O)[O-])COC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
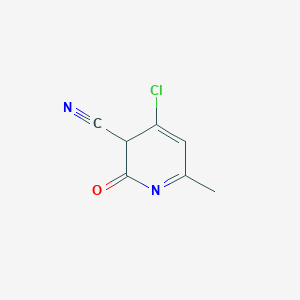


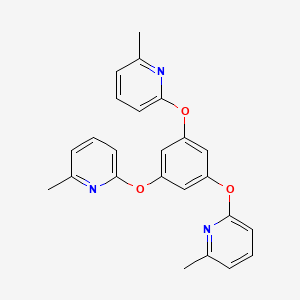
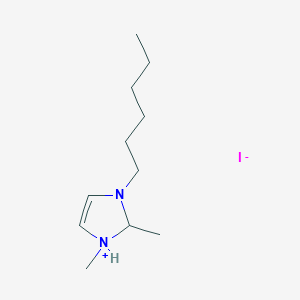
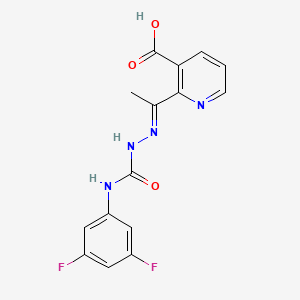
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)
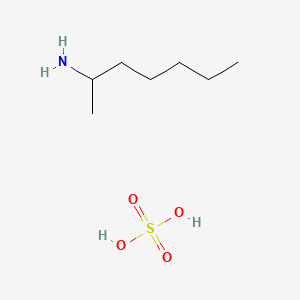
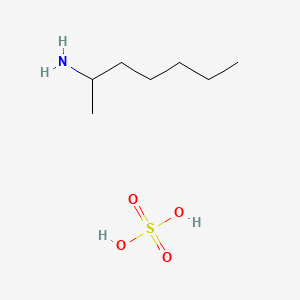
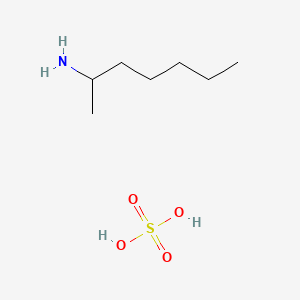

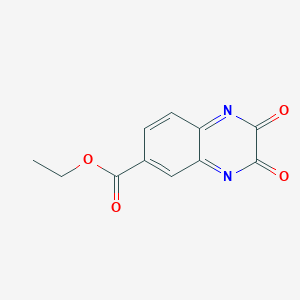
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
